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Compound of Interest

Compound Name: DC-5163

Cat. No.: B15568811

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical safety profile of DC-5163, a
novel inhibitor of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), with other inhibitors
targeting key enzymes in the glycolytic pathway. The information presented is based on
publicly available experimental data to assist in the evaluation of DC-5163 as a potential
therapeutic candidate.

Executive Summary

DC-5163 is a small molecule inhibitor of the glycolytic enzyme GAPDH, which has
demonstrated anti-proliferative effects in cancer cells.[1] Preclinical studies suggest a favorable
safety profile for DC-5163, showing selective inhibition of cancer cell growth without significant
toxicity to normal cells or evident systemic toxicity in animal models.[1][2] This guide compares
the available preclinical safety data of DC-5163 with other glycolysis inhibitors, including
Koningic acid, 3-Bromopyruvate, Shikonin, and Methylglyoxal, to provide a comprehensive
overview for researchers in the field of drug development.

Data Presentation: Comparative Preclinical Safety of
Glycolysis Inhibitors

The following tables summarize the available quantitative preclinical safety data for DC-5163
and its comparators.
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Table 1: Acute Toxicity Data
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Compound

Target(s)

Animal
Model

Route of
Administrat
ion

LD50

Observed
Toxicity

DC-5163

GAPDH

Mouse

Not Reported

Not Reported

No evident
systemic
toxicity at 80
mg/kg. No
significant
effects on
hematological
, hepatic, or
renal

parameters.

[2]

Koningic Acid

GAPDH

Not Reported

Not Reported

Not Reported

Information
not available
in the
reviewed

literature.

3-
Bromopyruva
te

Hexokinase
I, GAPDH

Nude Mice

Not Reported

Not Reported

No
hepatotoxicity
or
nephrotoxicity
observed at
an effective
anti-tumor
dose of 8
mg/kg.[3]

Kunming

Mice

Not Reported

Not Reported

Liver damage
observed at
16 mg/kg.[3]
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Low toxicity
o Pyruvate via oral
Shikonin i Mouse Oral > 1 g/kg o )
Kinase M2 administratio
n.[4]
Higher
Intraperitonea toxicity via
Mouse 20 mg/kg ) ]
[ intraperitonea
[ route.[4]
Liver toxicity
observed at
400 mg/kg.[5]
Methylglyoxal =~ GAPDH Mouse Not Reported  Not Reported  In vivo effects

noted at a
total dose of
600 mg/kg.[6]

Table 2: Other Preclinical Safety-Related Observations
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Compound

Animal Model

Dosage

Key Observations

DC-5163

Mouse (xenograft

model)

Not specified

No significant
morphological
changes in the heatrt,
liver, spleen, lung, and
kidney. No significant
difference in body
weight compared to

the control group.[2]

3-Bromopyruvate

Mouse (lung

tumorigenesis model)

2 and 10 mg/mL

(aerosol)

No significant effect
on body weight.
Aerosol administration
did not cause liver
toxicity (no increase in
ALT and AST levels),
unlike gavage
administration which
did.[7]

Shikonin

Rat

200, 400, and 800
mg/kg/day for 90 or
180 days (gavage)

No hematological or
non-hematological
toxicity observed at
doses up to 800
mg/kg/day for 6
months.[8]

Methylglyoxal

Mouse

400 mg/kg

Increased plasma
levels of alanine
aminotransferase
(ALT) and aspartate
aminotransferase
(AST), indicating liver
injury.[5]

Experimental Protocols
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The following section outlines a general methodology for key preclinical safety and toxicity

studies, based on OECD guidelines, which are internationally accepted standards for chemical

safety testing. Specific details for each compound are provided where available in the reviewed

literature.

Acute Oral Toxicity Study (General Protocol based on
OECD Guidelines 420, 423, and 425)

This study is designed to determine the short-term toxicity of a single oral dose of a substance.

Test Animals: Typically, young adult rats or mice of a single sex (females are often preferred)
are used.[9][10] Animals are acclimatized to laboratory conditions before the study.

Housing and Feeding: Animals are housed in standard cages with controlled temperature,
humidity, and light-dark cycles. Standard laboratory diet and water are provided ad libitum,
except for a brief fasting period before dosing.[9]

Dose Administration: The test substance is administered as a single dose by gavage.[9][10]
The volume administered is typically kept constant across different dose levels by adjusting
the concentration of the dosing solution.

Dose Levels: A stepwise procedure with fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg) is
often used.[9] The starting dose is selected based on a preliminary sighting study.

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in
skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[10]

Pathology: At the end of the observation period, all surviving animals are euthanized and
subjected to a gross necropsy.

Data Analysis: The LD50 (the dose estimated to cause mortality in 50% of the animals) is
calculated using appropriate statistical methods.

Specifics for the Compared Compounds:

DC-5163: A study in a breast cancer xenograft mouse model assessed safety by monitoring
body weight, conducting pathological examinations of key organs (heatrt, liver, spleen, lung,
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and kidney), and analyzing blood samples for hepatic and renal function, as well as
hematological parameters.[2]

o 3-Bromopyruvate: In a nude mouse model, hepatotoxicity and nephrotoxicity were evaluated
by collecting blood for serum biomarker analysis and storing livers and kidneys for
histopathological examination (H&E staining).[3]

» Shikonin: Long-term systemic toxicity was evaluated in Wistar rats with daily gavage
administration for 90 or 180 days. Hematological and biochemical examinations were
performed, and vital organs were subjected to pathological analysis.[8][11]

o Methylglyoxal: Acute liver toxicity in mice was assessed by measuring plasma levels of ALT
and AST 6.5 hours after treatment.[5]
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Caption: The glycolytic pathway with points of inhibition by DC-5163 and comparators.
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Caption: A generalized workflow for preclinical in vivo safety and toxicity studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15568811?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15568811?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

